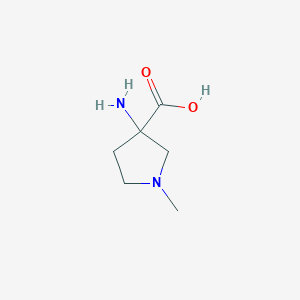
2-Ethynylpyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylpyridine-4-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by an ethynyl group, and the hydrogen atom at the 4-position is replaced by a formyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylpyridine-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Ethynylation: The introduction of the ethynyl group at the 2-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-bromopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Formylation: The formyl group is introduced at the 4-position through a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynylpyridine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Ethynylpyridine-4-carboxylic acid.
Reduction: 2-Ethynylpyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethynylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including ligands for metal catalysts and intermediates for pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Ethynylpyridine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and ethynyl groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole linkages with azides.
These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynylpyridine: Lacks the formyl group at the 4-position.
4-Formylpyridine: Lacks the ethynyl group at the 2-position.
2-Ethynylpyridine-3-carbaldehyde: Has the formyl group at the 3-position instead of the 4-position.
Uniqueness
2-Ethynylpyridine-4-carbaldehyde is unique due to the presence of both the ethynyl and formyl groups at specific positions on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H5NO |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
2-ethynylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |
Clé InChI |
WEMHECAHUNDECE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)

![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)



![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)



![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)
